(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine
Description
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine (CAS: 132570-56-0; molecular formula: C₁₁H₁₅NO; molecular weight: 177.24 g/mol) is a bicyclic amine derivative featuring a dihydrobenzofuran core substituted with two methyl groups at the 2-position and a methanamine moiety at the 5-position. This compound has garnered attention in medicinal chemistry due to its structural similarity to serotonin receptor ligands, particularly 5-HT2C agonists, which are explored for treating psychiatric disorders such as schizophrenia and depression .
Properties
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5H,6-7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVYGQVELAATAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132570-56-0 | |
| Record name | (2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of the Dihydrobenzofuran Core
A seminal method described in US Patent 3,419,579 outlines a four-step process to prepare 2,3-dihydro-2,2-dimethyl-7-benzofuranol, a close structural analog of the target compound, which can be adapted for the 5-substituted variant:
| Step | Reaction Description | Conditions | Key Reagents | Yield & Notes |
|---|---|---|---|---|
| 1 | Etherification of 2-hydroxyacetophenone with methallyl halide | Heating at reflux or elevated temp (up to ~130°C), aqueous or organic solvent, alkali metal hydroxide or carbonate as base | 2-hydroxyacetophenone, methallyl chloride (preferred), NaOH or K2CO3 | High yield; formation of 2-acetylphenyl methallyl ether |
| 2 | Rearrangement and cyclization of methallyl ether to 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran | Heating at 190-200°C, optionally with acid catalyst; can be one or two-step process | Anhydrous MgCl2 as catalyst (optional) | Isolated yield example: 105 g from 343 g starting material; confirmed by NMR |
| 3 | Oxidation of acetylbenzofuran to acetoxybenzofuran | Room temperature, 3 days stirring, chloroform solvent, peracetic acid in acetic acid | Peracetic acid (31%) | 87% conversion by gas chromatography |
| 4 | Hydrolysis of acetoxy group to benzofuranol | Reflux with NaOH in ethanol-water mixture, followed by acid neutralization and extraction | NaOH, ethanol, HCl | 90% purity benzofuranol isolated by distillation |
This sequence effectively constructs the benzofuran ring with the 2,2-dimethyl substitution and introduces hydroxyl functionality at the 7-position, which can be modified to the 5-position analog by selecting appropriate hydroxyacetophenone isomers.
Introduction of the Methanamine Group
The transformation of the benzofuran core into the methanamine derivative involves further functionalization of the aromatic ring or side chain:
- According to US Patent 5,856,529, derivatives of benzofuran can be converted to cyclopropanecarboxaldehyde intermediates, which upon reductive amination yield cyclopropanemethanamine derivatives.
- The key steps include formation of aldehyde or oxime intermediates, followed by amination using reagents such as sodium borohydride or catalytic hydrogenation.
- For example, (trans)-2-(2-Methyl-2,3-dihydrobenzofuran-4-yl)cyclopropanecarboxaldehyde is converted to the corresponding methanamine with yields around 59% under mild conditions.
- Acetylation and purification steps are employed to isolate the amine in high purity.
Although this patent focuses on 4-substituted derivatives, the methodology is adaptable for 5-substituted benzofurans by modifying the starting materials accordingly.
Summary Table of Key Preparation Steps
| Preparation Stage | Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1. Etherification | Nucleophilic substitution | 2-hydroxyacetophenone, methallyl chloride, NaOH, reflux | 2-acetylphenyl methallyl ether | High yield |
| 2. Cyclization | Thermal rearrangement | Heat 190-200°C, MgCl2 catalyst optional | 2,3-dihydro-2,2-dimethyl-7-acetylbenzofuran | ~30% isolated yield example |
| 3. Oxidation | Peracid oxidation | Peracetic acid, chloroform, RT, 3 days | 2,3-dihydro-2,2-dimethyl-7-acetoxybenzofuran | 87% conversion |
| 4. Hydrolysis | Base hydrolysis | NaOH, ethanol-water, reflux | 2,3-dihydro-2,2-dimethyl-7-benzofuranol | 90% purity |
| 5. Amination | Reductive amination | Aldehyde intermediate, NaBH4 or catalytic hydrogenation | (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine | ~59% yield in related systems |
Research Findings and Practical Considerations
- The initial etherification step benefits from using methallyl chloride over bromide or iodide for cost-efficiency, despite lower reactivity.
- Cyclization temperature and catalyst choice significantly affect yield and purity; acid catalysts lower required temperatures.
- Oxidation with peracetic acid is mild and selective, avoiding over-oxidation.
- Hydrolysis conditions must balance complete deprotection with minimal degradation.
- Amination via aldehyde intermediates is effective but may require stereochemical control for enantiomerically pure products.
- Solvent choice (aqueous vs organic) influences reaction rates and workup ease.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Research explores its effects on biological systems, including its potential as a neuroprotective agent.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress and neurotransmission.
Comparison with Similar Compounds
Structural Modifications and Receptor Selectivity
The following table summarizes key structural analogs and their pharmacological distinctions:
Critical Analysis of Structural Features
- Chlorine Substitution : Addition of a chlorine atom at the 5-position (as in the cyclopropane-bearing analog) significantly enhances 5-HT2C selectivity. This modification likely improves hydrophobic interactions within the receptor’s orthosteric pocket .
- Cyclopropane Restriction : Incorporation of a cyclopropane ring (e.g., in Cheng et al.’s compound) reduces rotational freedom, favoring a bioactive conformation and minimizing off-target effects (e.g., 5-HT2B cardiotoxicity) .
- Amine Functionalization : Substitution of methanamine with bulkier groups (e.g., dichlorophenyl) alters binding kinetics. For instance, the hydrochloride salt of (2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine (CAS 1016867-26-7) exhibits improved solubility but unaltered receptor specificity .
Pharmacokinetic Considerations
- Lipophilicity: The dimethyl-substituted dihydrobenzofuran core increases lipophilicity (logP ≈ 2.1), enhancing blood-brain barrier penetration compared to non-methylated analogs .
- Metabolic Stability : Cyclopropane-containing derivatives demonstrate slower hepatic clearance in vitro due to reduced cytochrome P450 oxidation .
Biological Activity
Overview
(2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine is an organic compound with the molecular formula CHNO. It is recognized for its potential biological activities, particularly in medicinal chemistry and materials science. This article explores the compound's biochemical properties, mechanisms of action, and various applications supported by research findings.
Interaction with Enzymes
This compound has been shown to interact with several enzymes and proteins, notably cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the biotransformation of various endogenous compounds. The interaction can lead to significant alterations in metabolic pathways, influencing drug efficacy and toxicity.
Cellular Effects
The compound affects cellular functions by modulating cell signaling pathways and gene expression. Studies indicate that it can influence cellular metabolism, potentially acting as an inhibitor or activator of specific biochemical pathways.
The biological activity of this compound is primarily attributed to its ability to bind to specific biomolecules. This binding can lead to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Activation of Signaling Pathways : It can activate or enhance certain signaling pathways that promote cellular responses.
Antimicrobial Activity
Recent studies have reported promising antimicrobial properties for this compound. In vitro tests demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity. For example:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Staphylococcus aureus | 0.0048 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Neuroprotective Potential
Research has also explored the neuroprotective effects of this compound. It was found to exhibit protective effects on neuronal cells under stress conditions, indicating potential applications in treating neurodegenerative diseases.
Case Studies
-
In Vitro Study on Antibacterial Activity :
A study conducted on various derivatives of benzofuran compounds showed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure was linked to its ability to disrupt bacterial cell wall synthesis . -
Neuroprotection in Cellular Models :
Another study investigated the neuroprotective effects of this compound in cellular models of oxidative stress. The findings indicated that it could significantly reduce cell death and promote survival in neuronal cells exposed to harmful agents.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Functional Group | Unique Properties |
|---|---|---|
| 2,2-Dimethyl-2,3-dihydrobenzofuran | None | Lacks methanamine group; different biological activity |
| 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol | Hydroxyl group | Different solubility and reactivity patterns |
The presence of the methanamine group in this compound imparts distinct chemical reactivity and biological interactions compared to its analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methanamine, and how can purity be optimized?
- Methodology : The compound can be synthesized via cyclization of substituted benzofuran precursors followed by reductive amination. Key steps include:
- Cyclization : Use a Friedel-Crafts alkylation or acid-catalyzed cyclization to form the dihydrobenzofuran core .
- Amination : Introduce the methanamine group via a Buchwald-Hartwig coupling or catalytic hydrogenation of a nitrile intermediate .
- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization in ethanol to achieve >98% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the dihydrobenzofuran scaffold and dimethyl substituents. The methanamine proton appears as a triplet near δ 2.8 ppm, while aromatic protons resonate between δ 6.5–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak at m/z 177.24 (CHNO) .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL (space group , Z = 4) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Neuropharmacological Screening :
- Receptor Binding : Radioligand displacement assays for serotonin receptors (5-HT), using -mesulergine as a tracer .
- Functional Assays : Measure cAMP accumulation in HEK-293 cells expressing 5-HT receptors .
- Antimicrobial Testing :
- MIC Determination : Broth microdilution against S. aureus (ATCC 25923) and C. albicans (ATCC 90028), with MIC values compared to reference drugs like ampicillin and fluconazole .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Substituent Modifications :
- Dimethyl Group : Replace with trifluoromethyl or cyclopropyl to assess steric/electronic effects on receptor binding .
- Benzofuran Core : Introduce halogen substituents (e.g., Cl, Br) at the 7-position to evaluate antimicrobial potency .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interactions (e.g., hydrogen bonding with 5-HT Glu) .
Q. What strategies resolve contradictions in biological data across studies?
- Assay Standardization :
- Receptor Heterogeneity : Use cell lines with uniform receptor expression (e.g., CHO-K1/5-HT) to minimize variability .
- Solvent Effects : Ensure consistent DMSO concentrations (<0.1% v/v) to avoid false negatives in antimicrobial assays .
- Meta-Analysis : Compare IC values from multiple studies using standardized normalization (e.g., log-transformed data) .
Q. How can computational methods predict metabolic stability and toxicity?
- ADMET Prediction :
- CYP450 Metabolism : Use SwissADME to identify likely oxidation sites (e.g., benzylic C-H bond in methanamine) .
- Toxicity : Run ProTox-II to assess hepatotoxicity risk (focus on reactive metabolite formation via epoxidation) .
- Molecular Dynamics (MD) : Simulate binding to hERG channels (NAMD/VMD) to evaluate cardiotoxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
